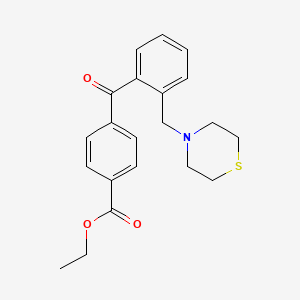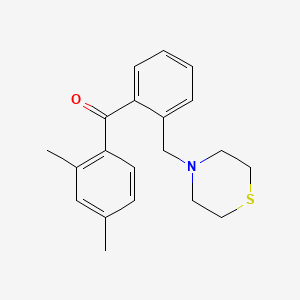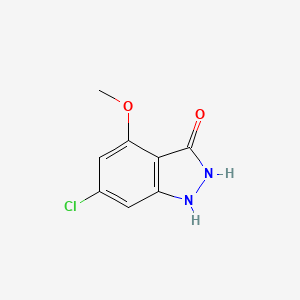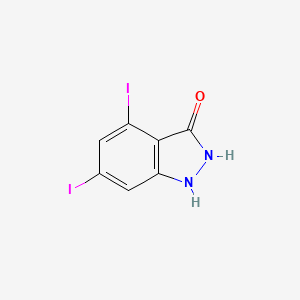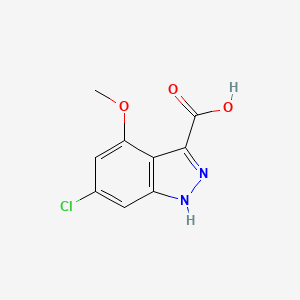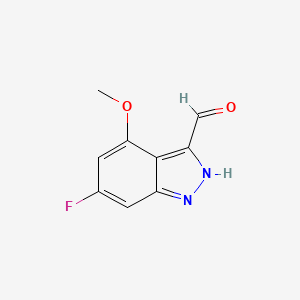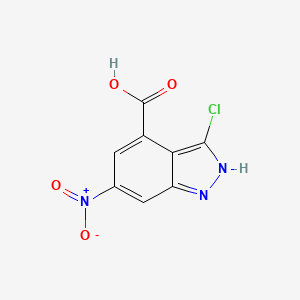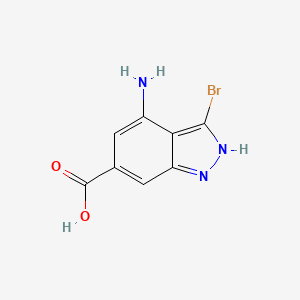
2-Chloro-2'-methoxybenzophenone
Overview
Description
2-Chloro-2’-methoxybenzophenone, also known as (2-chlorophenyl)(2-methoxyphenyl)methanone, is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom and the other with a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known to participate in friedel-crafts alkylation reactions , which typically involve aromatic compounds as targets.
Mode of Action
2-Chloro-2’-methoxybenzophenone likely undergoes a Friedel-Crafts alkylation reaction . In this reaction, an alkyl group is introduced onto the benzene ring of the target molecule. This process is facilitated by a catalyst, typically aluminum chloride (AlCl3), which helps generate a carbocation electrophile from the alkyl halide . The electrophile then interacts with the aromatic compound, leading to the substitution of a hydrogen atom on the aromatic ring with the alkyl group .
Biochemical Pathways
The compound’s participation in friedel-crafts alkylation suggests it could influence pathways involving aromatic compounds .
Result of Action
The result of 2-Chloro-2’-methoxybenzophenone’s action would be the formation of a new compound where an alkyl group has been added to the aromatic ring of the target molecule . This could potentially alter the target molecule’s properties and functions.
Action Environment
The efficacy and stability of 2-Chloro-2’-methoxybenzophenone’s action could be influenced by various environmental factors. For instance, the presence of a catalyst like AlCl3 is crucial for facilitating the Friedel-Crafts alkylation . Additionally, the reaction conditions, such as temperature and solvent, could also impact the reaction’s efficiency and the stability of the resulting compound .
Biochemical Analysis
Biochemical Properties
It is known that benzophenone derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzophenone derivatives can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzophenone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2-chlorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For industrial production, the process involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst at temperatures ranging from -20 to 15°C. After the reaction, an acid treatment is performed, followed by filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzophenones.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-2’-methoxybenzophenone is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzophenone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution.
2-Methoxybenzophenone: Lacks the chlorine atom, affecting its reactivity in nucleophilic aromatic substitution.
Uniqueness
2-Chloro-2’-methoxybenzophenone is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which provide a balance of reactivity in various chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
(2-chlorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHKNTVBLSBHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641467 | |
| Record name | (2-Chlorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-04-1 | |
| Record name | (2-Chlorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


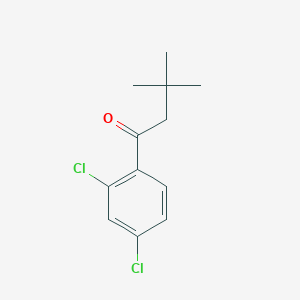
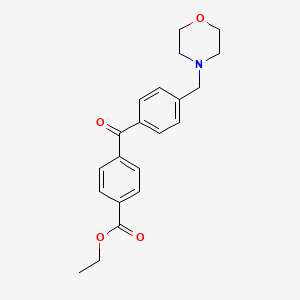

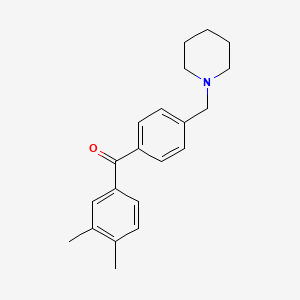
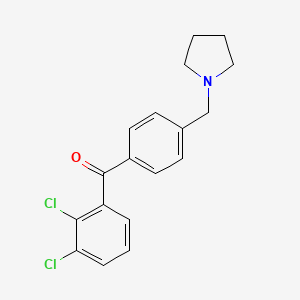
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone](/img/structure/B1613945.png)
